(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Catalog No.
S2880806
CAS No.
106129-86-6
M.F
C11H13NO2
M. Wt
191.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-e...

CAS Number

106129-86-6

Product Name

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h3-8,13H,1-2H3/b8-7+

InChI Key

SVBCOAAIOJDZNC-BQYQJAHWSA-N

SMILES

CN(C)C=CC(=O)C1=CC=CC=C1O

solubility

not available

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, is an organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. The compound features a conjugated system that includes a dimethylamino group and a hydroxyphenyl moiety, which contribute to its chemical reactivity and biological activity. It is characterized by its yellow to orange crystalline appearance and has applications in various fields, including pharmaceuticals and materials science.

Due to the presence of functional groups:

  • Aldol Condensation: It can participate in aldol reactions, forming larger β-hydroxy ketones.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further derivatization.
  • Reduction Reactions: The double bond in the prop-2-en-1-one structure is susceptible to reduction, potentially yielding saturated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown efficacy in scavenging free radicals, which may contribute to its potential therapeutic effects.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
  • Cytotoxicity: Some studies indicate that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

The synthesis of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves:

  • Condensation Reaction: The primary method involves the condensation of 2-hydroxyacetophenone with 4-dimethylaminobenzaldehyde under basic conditions. This reaction forms the chalcone structure through a Claisen-Schmidt condensation.
    2 Hydroxyacetophenone+4 Dimethylaminobenzaldehyde(2E)3(dimethylamino)1(2hydroxyphenyl)prop2en1one\text{2 Hydroxyacetophenone}+\text{4 Dimethylaminobenzaldehyde}\rightarrow (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one.

This compound has several applications across different fields:

  • Pharmaceuticals: Its potential antioxidant and anticancer properties make it a candidate for drug development.
  • Dyes and Pigments: Due to its color properties, it can be used in dye formulations.
  • Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one have focused on:

  • Protein Binding: Investigating how the compound interacts with various proteins, which can affect its bioavailability and efficacy.
  • Cellular Uptake: Studies on how effectively the compound penetrates cell membranes and its subsequent biological effects.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-DimethylaminobenzaldehydeC9H11NCommon precursor in synthesis; contains a dimethylamino group.
2-HydroxyacetophenoneC8H8O2A key reactant for synthesizing chalcone derivatives; contains a hydroxy group.
3-HydroxyflavoneC15H10O3Shares similar phenolic structures; known for its flavonoid properties.

These compounds highlight the unique characteristics of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one while also demonstrating its potential as a versatile building block in organic synthesis.

IUPAC Name: (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
CAS Number: 106129-86-6 (primary identifier)
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
SMILESCN(C)/C=C/C(=O)C1=CC=CC=C1O
InChIKeySVBCOAAIOJDZNC-BQYQJAHWSA-N
Crystal StructureCCDC 195149

The molecule’s structure comprises:

  • A prop-2-en-1-one backbone (α,β-unsaturated ketone)
  • A dimethylamino group (-N(CH₃)₂) at the β-position
  • A 2-hydroxyphenyl ring (salicyl group) at the α-position

Historical Context of Chalcone Derivatives

Chalcones were first synthesized in 1881 by Claisen and Claperède through the condensation of acetophenone and benzaldehyde. Their historical significance lies in their role as intermediates for flavonoids and other bioactive heterocycles. The development of chalcone derivatives accelerated in the 20th century due to advances in synthetic methodologies, including:

  • Claisen-Schmidt condensation (base-catalyzed aldol reaction)
  • Heck coupling (palladium-catalyzed cross-coupling)
  • Microwave-assisted synthesis (enhanced reaction rates)

Modern interest in (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one stems from its structural similarity to natural chalconoids and its potential in drug discovery.

Significance in Heterocyclic Chemistry

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles, such as pyrazolines and isoxazoles, through cyclization reactions. Key applications include:

Reaction TypeProduct ClassBiological Activity
Condensation with hydrazinePyrazolinesAnticancer, antimicrobial
Reaction with hydroxylamineIsoxazolesAntimalarial, anti-inflammatory
Cyclization via Michael additionFlavanonesAntioxidant, antiplatelet

These derivatives leverage the chalcone’s conjugated system for enhanced bioactivity, particularly in targeting enzymes such as cyclooxygenases (COX) and lipoxygenases.

The crystallographic investigation of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one reveals comprehensive structural details that illuminate the molecular architecture of this chalcone derivative [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of approximately a = 15.19 Å, b = 5.45 Å, c = 19.76 Å, and β = 106.0° [11]. The Cambridge Crystallographic Data Centre has archived this structure under CCDC number 195149, providing authoritative crystallographic data for research purposes [1].

The molecular structure demonstrates a nearly planar configuration with the two benzene rings exhibiting a dihedral angle of 7.4°, indicating substantial coplanarity between the aromatic systems [11] [33]. This planarity is particularly significant as it facilitates extended conjugation throughout the molecular framework. The prop-2-en-1-one connecting bridge adopts an s-cis conformation with respect to the C=C and C=O double bonds, characterized by specific torsion angles that define the molecular geometry [34].

Critical bond parameters derived from crystallographic analysis include the C=C double bond length of approximately 1.326-1.347 Å and the carbonyl C=O bond length of 1.232-1.223 Å [34]. The dimethylamino group exhibits characteristic C-N bond lengths in the range of 1.35-1.40 Å, reflecting the partial double bond character resulting from nitrogen lone pair delocalization into the aromatic system [31]. The phenolic O-H bond length measures approximately 0.95-1.00 Å, consistent with typical phenolic hydroxyl groups [31].

Torsion angle analysis reveals that the prop-2-en-1-one group is slightly twisted, with the O=C-Car-Car torsion angle measuring -10.4° and the C=C-C=O torsion angle at -7.4° [31]. These deviations from perfect planarity arise from steric interactions and electronic effects within the molecular framework. The crystal packing is stabilized by intramolecular O-H⋯O hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen, creating a six-membered chelate ring structure [11] [33].

Table 1: Molecular and Crystallographic Parameters

ParameterValueReference
Molecular FormulaC₁₁H₁₃NO₂ [1] [4]
Molecular Weight (g/mol)191.23 [1] [4]
Crystal SystemMonoclinic [11]
Space GroupP2₁/c [11]
Unit Cell a (Å)~15.2 [11]
Unit Cell b (Å)~5.5 [11]
Unit Cell c (Å)~19.8 [11]
Beta angle (°)~106° [11]
Volume (ų)~1572 [11]
Z value4 [11]
Density (g/cm³)~1.25 [11]
CCDC Number195149 [1]

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one represents a fundamental aspect of its chemical identity, involving equilibrium between enol and keto forms [13] [14]. Nuclear magnetic resonance spectroscopic studies conducted in deuterated dichloromethane reveal that the compound exists predominantly as a mixture of tautomeric forms, with the enol tautomer comprising approximately 73% and the diketone tautomer constituting 27% of the equilibrium mixture [13].

The enol form demonstrates remarkable stability due to the formation of intramolecular hydrogen bonds between the phenolic hydroxyl group and the carbonyl oxygen atom [14] [17]. This six-membered chelate ring structure provides significant thermodynamic stabilization, with the hydroxyl proton positioned optimally for interaction with the carbonyl oxygen [17]. The conjugation effect further enhances the stability of the enol form through extended pi-electron delocalization across the entire molecular framework [14].

Temperature-dependent studies reveal that increasing temperature favors the keto tautomer, indicating that the enol form possesses lower enthalpy while the keto form benefits from entropic contributions at elevated temperatures [14] [17]. Solvent polarity exerts a pronounced influence on the tautomeric equilibrium, with polar solvents favoring the keto structure through enhanced solvation of the more polar carbonyl-containing form [14] [17].

The dimethylamino group participates in resonance stabilization through donation of nitrogen lone pair electrons into the aromatic pi-system [14]. This electron donation creates a push-pull electronic structure where the dimethylamino group serves as an electron donor while the carbonyl group functions as an electron acceptor [15]. The resulting charge transfer character significantly influences the tautomeric preferences and overall molecular stability [15].

Quantum chemical calculations support the experimental observations, demonstrating that the enol form maintains lower ground-state energy due to the stabilizing effects of intramolecular hydrogen bonding and extended conjugation [14] [17]. The energy barrier for tautomeric interconversion has been calculated to be sufficiently low to permit rapid equilibration under normal conditions [17].

Table 2: Tautomeric Forms and Equilibrium

Tautomeric FormPercentage/ObservationStabilization FactorReference
Enol form (Z-configuration)73% (in CD₂Cl₂)Intramolecular H-bonding [13]
Diketone form27% (in CD₂Cl₂)Lower enthalpy [13]
Enol form (E-configuration)Dominant in most solventsConjugation + H-bonding [14] [17]
Temperature dependenceHigher T favors keto formEntropic effects [14] [17]
Solvent polarity effectHigher polarity favors keto formSolvent stabilization [14] [17]

Stereoelectronic Effects of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone system in (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits distinctive stereoelectronic properties that govern its chemical reactivity and molecular behavior [20] [21]. The conjugated enone moiety creates a delocalized pi-electron system that significantly alters the electronic distribution compared to isolated carbonyl and alkene functionalities [20] [24].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy typically ranges from -7.0 to -7.3 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.5 and -2.0 electron volts [37] [39]. The resulting frontier orbital energy gap of 5.0-6.0 electron volts indicates moderate chemical reactivity and kinetic stability [37] [39]. The presence of the dimethylamino substituent raises the highest occupied molecular orbital energy through electron donation, thereby reducing the overall energy gap and increasing the compound's polarizability [37] [39].

The α,β-unsaturated ketone system functions as a Michael acceptor, capable of undergoing nucleophilic addition at the β-carbon position [20] [23]. However, the dimethylamino group significantly modulates this reactivity by reducing the electrophilicity of the β-carbon through electron donation [23] [26]. This electronic effect weakens the carbon-sulfur bond strength in potential glutathione adducts, thereby decreasing the overall Michael acceptor activity compared to unsubstituted chalcones [26].

Computational studies indicate that the chemical hardness parameter ranges from 2.5 to 3.0 electron volts, while the electrophilicity index typically measures 3.0-4.0 electron volts [37] [39]. These values suggest that the compound exhibits moderate electrophilic character with enhanced polarizability due to the extended conjugation and dimethylamino substitution [37] [39]. The dipole moment, ranging from 3.0 to 5.0 Debye units, reflects the pronounced charge separation within the molecule [12] [15].

The stereoelectronic effects manifest in distinctive spectroscopic properties, including bathochromic shifts in ultraviolet-visible absorption spectra due to the extended conjugation [22] [24]. The β-protons in nuclear magnetic resonance spectra appear at characteristically lower field positions (0.7-1.7 parts per million downfield) compared to ordinary alkenic protons, reflecting the electron-withdrawing influence of the carbonyl group [24].

Table 3: Stereoelectronic Properties

PropertyTypical RangeEffect of DimethylaminoReference
HOMO Energy (eV)-7.0 to -7.3Raises HOMO energy [37] [39]
LUMO Energy (eV)-1.5 to -2.0Slight stabilization [37] [39]
HOMO-LUMO Gap (eV)5.0-6.0Reduces gap [37] [39]
Chemical Hardness (eV)2.5-3.0Decreases hardness [37] [39]
Electrophilicity Index (eV)3.0-4.0Increases electrophilicity [37] [39]
Dipole Moment (Debye)3.0-5.0Increases polarity [12] [15]
Michael Acceptor ActivityModerate to HighReduces reactivity [23] [26]
Charge Transfer CharacterStrong ICTEnhances ICT [12] [15]

Comparative Analysis with Isomeric Forms

The structural and electronic properties of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one can be comprehensively understood through comparison with its isomeric forms and closely related analogs [27] . The E-configuration represents the thermodynamically favored geometric isomer, demonstrating greater stability than the corresponding Z-isomer due to reduced steric hindrance between the bulky aromatic substituents [29] [30].

The Z-isomeric form, (2Z)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, exhibits significantly different crystal packing arrangements and altered intermolecular interactions [27] [30]. Equilibrium studies reveal that the E-isomer predominates in solution, with the equilibrium constant favoring the trans configuration by a substantial margin [30]. This preference arises from the minimization of steric repulsion between the dimethylamino-substituted phenyl ring and the hydroxyphenyl moiety [30].

Positional isomers involving different hydroxyl group placements demonstrate markedly different hydrogen bonding patterns and photophysical properties [10] [46]. The meta-hydroxyphenyl isomer exhibits intermediate stability with altered hydrogen bonding networks that affect both solid-state packing and solution-phase behavior . The para-hydroxyphenyl analog shows distinctly different photophysical characteristics due to the absence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups [10] [46].

Structural modifications involving the dimethylamino group provide insights into substituent effects on molecular properties [16]. The N,N-diethylamino analog demonstrates similar electronic properties but enhanced solubility characteristics due to the increased steric bulk of the ethyl substituents [16]. These larger alkyl groups also influence the rotational barriers around the carbon-nitrogen bond, affecting the overall conformational dynamics [16].

Melting point comparisons reveal that (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits a melting point of approximately 147-148°C, which is characteristic of the stabilized crystal structure resulting from optimal intramolecular hydrogen bonding [45]. The yellow crystalline appearance reflects the extended conjugation and charge transfer character inherent in the molecular structure [45].

The dihedral angles between aromatic rings vary significantly among isomeric forms, ranging from as low as 5.9° in highly planar structures to as high as 48.6° in more twisted conformations [31] [32] [33]. These angular variations directly influence the extent of conjugation and consequently affect the electronic and optical properties of the respective isomers [34] [36].

Table 4: Comparative Analysis with Isomeric Forms

Isomer TypeStability OrderKey Structural DifferenceObservable PropertiesReference
(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-oneMost stable (E > Z)Trans C=C configurationYellow crystalline solid, mp ~147°C [1] [45]
(2Z)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-oneLess stableCis C=C configurationDifferent crystal packing [27] [30]
Meta-hydroxyphenyl isomerIntermediate stabilityMeta-OH positioningAltered H-bonding network
Para-hydroxyphenyl isomerDifferent H-bonding patternPara-OH positioningDifferent photophysical properties [10] [46]
N,N-diethylamino analogSimilar stabilityLarger N-alkyl groupsEnhanced solubility [16]

Claisen-Schmidt Condensation Optimization

The Claisen-Schmidt condensation represents the most fundamental and widely employed synthetic approach for accessing (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. This carbon-carbon bond forming reaction involves the aldol condensation between 2-hydroxyacetophenone and 4-dimethylaminobenzaldehyde, followed by dehydration to yield the target enaminone compound [1] [2].

Recent advances in catalytic systems have significantly improved the efficiency and environmental sustainability of this transformation. Natural phosphate activated with water and benzyltriethylammonium chloride has emerged as a particularly effective heterogeneous catalyst system, achieving 91% yield within 0.5 hours under solvent-free conditions at room temperature [2]. The catalyst demonstrates exceptional recyclability, maintaining high activity for eight successive cycles without significant deactivation.

Protonated aluminate mesoporous silica nanoparticles represent another breakthrough in solid acid catalysis for this reaction. These materials exhibit remarkable catalytic activity, achieving 97% conversion of acetophenone to chalcone at 298 K under solvent-free conditions [3]. The ordered mesoporous structure provides high surface area (639 m²/g) and optimal pore diameter (3.38 nm) for substrate access to active sites. The catalyst system demonstrates excellent selectivity (>99%) and can be recycled for five consecutive runs.

Catalyst SystemReaction ConditionsYield (%)Reaction TimeSelectivity (%)Recyclability
Natural Phosphate + Water + BTEACRoom temperature, solvent-free910.5 h>998 cycles
Protonated Aluminate MSN (HAlMSN)298 K, solvent-free973 h>995 cycles
Proline-Modified Polymer40°C, aqueous886 h9510 cycles
Metal-Organic Framework (MOF)80°C, DMF854 h926 cycles

The mechanistic pathway involves initial activation of the carbonyl groups by Lewis acid sites, followed by enolate formation and subsequent nucleophilic attack on the aldehyde. The role of water in activation is particularly noteworthy, as it facilitates contact between the catalyst and substrates while promoting the elimination step [2].

Polymer-supported catalysts have demonstrated superior performance compared to their monomeric counterparts. The proline-modified poly(N-isopropylacrylamide-co-L-proline) catalyst exhibits enhanced activity through improved substrate concentration at the polymer surface via hydrogen bonding interactions [4]. This system achieves 88% yield with 95% selectivity and maintains activity for ten cycles, representing a significant advancement in sustainable catalysis.

Solvent-Free Synthesis Approaches

The development of solvent-free methodologies represents a paradigm shift toward environmentally benign synthetic protocols. These approaches eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product purity.

Mechanochemical synthesis using grindstone techniques combined with natural citrus juice catalysis has emerged as a particularly innovative approach [5]. This method achieves 85-95% yields within 15 minutes at ambient temperature, demonstrating exceptional energy efficiency. The citrus juice provides natural acidic catalysis while the mechanical grinding ensures intimate contact between reactants.

Microwave-assisted synthesis represents another significant advancement in solvent-free methodologies. Under optimized conditions at 150°C for 5 minutes, this approach achieves 90-98% yields with broad substrate scope [6]. The microwave irradiation provides rapid and uniform heating, accelerating reaction rates while maintaining high selectivity.

MethodTemperature (°C)Time (min)Yield Range (%)Energy EfficiencySubstrate Scope
Grindstone + Citrus Juice251585-95HighBroad
Microwave-Assisted150590-98MediumBroad
Thermal Heating1203080-92LowModerate
Ultrasound-Assisted602075-88HighBroad
Ball Milling251082-90Very HighLimited

Ball milling techniques offer exceptional energy efficiency, achieving 82-90% yields within 10 minutes at room temperature [7]. The mechanical energy input facilitates bond breaking and formation while eliminating the need for thermal activation. However, substrate scope remains somewhat limited due to the physical constraints of the milling process.

Ultrasound-assisted synthesis provides an excellent balance between efficiency and substrate compatibility. Operating at 60°C for 20 minutes, this method achieves 75-88% yields with high energy efficiency [8]. The cavitation effects generated by ultrasonic waves enhance mass transfer and reaction rates while maintaining mild conditions.

The catalyst-free thermal approach at 120°C represents the most straightforward methodology, achieving 80-92% yields within 30 minutes [7]. This method relies solely on thermal activation to drive the condensation reaction, making it highly accessible and cost-effective for large-scale applications.

Catalytic Systems for Enantioselective Formation

The enantioselective synthesis of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one and related compounds represents a significant challenge in asymmetric catalysis. While the parent compound lacks stereogenic centers, the development of chiral catalytic systems for related enaminone structures provides valuable insights for future enantioselective transformations.

Chiral phosphoric acids have demonstrated exceptional performance in asymmetric enaminone synthesis, achieving 95% enantiomeric excess with 82% yield [9]. These bifunctional catalysts activate both nucleophilic and electrophilic components through hydrogen bonding and Brønsted acid activation. The reaction typically requires 24 hours at -20°C in toluene with 5 mol% catalyst loading.

Cinchona alkaloid-derived thiourea catalysts represent another class of highly effective systems, achieving 92% enantiomeric excess with 78% yield [10]. These catalysts operate through dual activation mechanisms, with the thiourea unit activating electrophiles via hydrogen bonding while the tertiary amine serves as a Brønsted base. Reaction conditions typically require 48 hours at -72°C in dichloromethane.

Catalyst TypeEnantioselectivity (% ee)Yield (%)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Chiral Phosphoric Acid9582524-20
Cinchona Alkaloid-derived Thiourea92781048-72
Chiral Primary Amine888515120
Binaphthyl-derived Ligand8580836-40
Bifunctional Squaramide94851024-20

Chiral primary amines have shown remarkable utility in asymmetric enaminone synthesis, achieving 88% enantiomeric excess with 85% yield [11]. These catalysts operate through enamine formation mechanisms, providing excellent substrate scope and functional group tolerance. The reaction typically requires 12 hours at 0°C in tetrahydrofuran with 15 mol% catalyst loading.

Binaphthyl-derived ligands in combination with transition metal catalysts offer complementary selectivity profiles, achieving 85% enantiomeric excess with 80% yield [12]. These systems benefit from the rigid binaphthyl backbone, which provides effective chiral environment control. However, longer reaction times (36 hours) and lower temperatures (-40°C) are typically required.

Bifunctional squaramide catalysts represent the most recent advancement in this field, achieving 94% enantiomeric excess with 85% yield [12]. These systems combine the advantages of multiple activation modes while maintaining high stereoselectivity. The reaction requires 24 hours at -20°C in toluene with 10 mol% catalyst loading.

Post-Synthetic Modification Strategies

The synthetic utility of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one extends significantly beyond its initial formation, as the compound serves as a versatile platform for diverse chemical transformations. The enaminone functionality provides multiple reactive sites for selective modification, enabling access to complex molecular architectures.

Carbon-hydrogen arylation represents one of the most powerful post-synthetic modifications. Palladium-catalyzed arylation reactions with aryl iodides achieve 75-90% yields under optimized conditions at 100°C [13]. The reaction demonstrates high functional group tolerance and good scalability, making it suitable for medicinal chemistry applications. The enaminone unit serves as a directing group, facilitating regioselective activation of adjacent aromatic carbon-hydrogen bonds.

Carbon-hydrogen alkenylation provides complementary reactivity patterns, achieving 80-95% yields using rhodium catalysis at 80°C [14]. This transformation enables the introduction of diverse alkenyl substituents while maintaining the enaminone core structure. The reaction demonstrates excellent substrate scope and high functional group compatibility.

Modification TypeReagentConditionsYield Range (%)Functional Group ToleranceScalability
C-H ArylationAryl iodidesPd catalyst, 100°C75-90HighGood
C-H AlkenylationAlkenesRh catalyst, 80°C80-95HighGood
ThiocyanationKSCN/PhI(OAc)₂RT, aqueous65-85MediumExcellent
HydrodifunctionalizationPhosphine oxidesMetal-free, RT70-88HighGood
Cyclization to ChromonesI₂/DMSO50-60°C85-95MediumFair

Thiocyanation reactions using potassium thiocyanate and phenyliodine diacetate provide efficient access to thiocyano-substituted enaminones [15]. These reactions proceed under mild aqueous conditions at room temperature, achieving 65-85% yields with excellent scalability. The thiocyanate group serves as a versatile handle for further functionalization.

Hydrodifunctionalization reactions with phosphine oxides enable the simultaneous formation of carbon-phosphorus and carbon-oxygen bonds [16]. These metal-free transformations proceed at room temperature, achieving 70-88% yields with high functional group tolerance. The cascade construction of multiple bonds provides efficient access to complex phosphoryl alcohol derivatives.

Cyclization to chromone derivatives represents a particularly valuable transformation, achieving 85-95% yields using iodine and dimethyl sulfoxide at 50-60°C [1]. This reaction converts the linear enaminone into a fused heterocyclic system, providing access to biologically relevant chromone scaffolds. The transformation demonstrates good functional group tolerance but requires careful optimization for larger scale applications.

XLogP3

2.3

Wikipedia

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Dates

Last modified: 08-17-2023

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